N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
Description
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Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O2S2/c1-22-8-14(18-10-22)27(24,25)19-7-6-11-9-26-16-20-15(21-23(11)16)12-4-2-3-5-13(12)17/h2-5,8-10,19H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMJBLXAJBTDRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazole derivatives, have been reported to exhibit diverse pharmacological activities. These activities include acting as enzyme inhibitors, which suggests that the compound may interact with specific enzymes in the body.
Mode of Action
The exact mode of action of this compound is currently unknown. It has been suggested that similar compounds may exert their effects through hydrogen bond accepting and donating characteristics, which allow them to make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been reported to exhibit anti-inflammatory and analgesic activities. This suggests that the compound may affect pathways related to inflammation and pain perception.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds.
Result of Action
One study reported that a compound at 10 μm showed superior top1 inhibitory activity compared with the powerful natural top1-inhibitor camptothecin. This suggests that the compound may have a significant impact on DNA replication and cell division.
Action Environment
The synthesis of similar compounds has been reported to be achieved with excellent yields via a one-pot catalyst-free procedure at room temperature, suggesting that the compound may be stable under normal environmental conditions.
Biological Activity
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological profile, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. Its molecular formula is with a molecular weight of 456.5 g/mol. The IUPAC name is N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4,5-trimethoxybenzamide.
Antimicrobial Activity
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds within this class can inhibit various bacterial and fungal strains. For instance:
- Antibacterial Activity : Compounds have demonstrated effectiveness against both drug-sensitive and resistant Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) for some derivatives has been reported as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Certain derivatives have shown superior antifungal activity compared to commercial agents like bifonazole and ketoconazole. The MIC values ranged from 0.01 to 0.27 μmol/mL against several fungal strains .
Anticancer Potential
The compound's structure suggests potential anticancer activity through various mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example, compounds with similar structures have been shown to target DNA gyrase and topoisomerase IV .
- Cellular Signaling Modulation : The interaction with specific receptors can modulate signaling pathways critical for tumor growth and metastasis .
The biological activity of this compound involves:
- Binding Interactions : The compound forms hydrogen bonds and other interactions with target enzymes or receptors which modulate their activity. This structural capability allows it to effectively inhibit target functions associated with disease processes .
- Molecular Docking Studies : Computational studies have indicated that the most potent compounds exhibit favorable binding energies with target proteins involved in bacterial fatty acid biosynthesis .
Case Studies
Several studies highlight the compound's potential:
- Study on Antibacterial Efficacy : A series of thiazolotriazole derivatives were synthesized and tested against a panel of bacterial strains. The study reported high antibacterial activity correlating with structural modifications that enhance binding affinity to bacterial targets .
- Antifungal Evaluation : Another investigation focused on the antifungal properties of sulfonamide-triazole hybrids showed promising results against Candida albicans, indicating a potential for therapeutic development in antifungal treatments .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects.
Key Findings:
- Cytotoxicity Testing : Studies have shown that this compound exhibits notable cytotoxicity against human lung adenocarcinoma (A549) and cervical cancer (HeLa) cell lines. The IC50 values indicate effective inhibition of cell viability.
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 15.5 |
| HeLa | 12.3 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
- Thiazole and Imidazole Rings : These rings are crucial for maintaining the compound's bioactivity.
- Substituents on Phenyl Rings : Variations in substituents can enhance or diminish the compound's potency against different cancer cell lines.
Study 1: Antitumor Activity Evaluation
In a study published in Molecules, derivatives of thiazole were synthesized and tested for their anticancer properties. The results indicated that compounds with structural similarities to this compound showed strong selectivity against A549 cells with comparable IC50 values.
Study 2: Mechanistic Insights
Another research effort focused on the interaction of thiazole derivatives with Bcl-2 proteins. Modifications in the phenyl ring were found to enhance binding affinity and correlate with increased cytotoxicity against cancer cells.
Q & A
Basic Research Questions
Q. What are the critical steps for optimizing the multi-step synthesis of this compound to maximize yield and purity?
- Methodology :
-
Stepwise Synthesis : Begin with preparation of intermediates like the thiazolo-triazole core and fluorophenyl derivatives. Use chlorinating agents (e.g., POCl₃) and fluorinating reagents (e.g., Selectfluor®) under inert conditions .
-
Catalysis : Employ Pd-catalyzed cross-coupling reactions for aryl-ethyl bond formation. Optimize temperature (60–100°C) and solvent (DMF or THF) to minimize side products .
-
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazole Formation | CS₂, KOH, EtOH, RT | 65 | 85% |
| Fluorophenyl Coupling | Pd(PPh₃)₄, DMF, 80°C | 72 | 90% |
| Final Sulfonylation | SOCl₂, CH₂Cl₂, 0°C | 58 | 95% |
Q. Which analytical techniques are most reliable for structural elucidation and purity assessment?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions (e.g., fluorophenyl δ 7.2–7.8 ppm; thiazole δ 8.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 478.12) .
- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) for purity (>98%) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodology :
- Kinase Inhibition : Use ADP-Glo™ assay for p38 MAP kinase (IC₅₀ < 1 µM observed in triazolo-thiadiazole analogs) .
- Antimicrobial Testing : Broth microdilution (MIC against S. aureus: 4 µg/mL) .
- Cytotoxicity : MTT assay on HEK-293 cells (CC₅₀ > 50 µM indicates selectivity) .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity while reducing off-target effects?
- Methodology :
-
SAR Studies : Replace the 2-fluorophenyl group with chloro- or methoxy-substituted analogs. Test binding affinity via SPR (e.g., KD values < 10 nM for p38 MAP kinase) .
-
Molecular Docking : Use AutoDock Vina to predict interactions with kinase ATP pockets (e.g., hydrogen bonds with Thr106 and Met109) .
- Data Table :
| Substituent | p38 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Selectivity Ratio (p38/JNK3) |
|---|---|---|---|
| 2-Fluorophenyl | 45 | 4200 | 93 |
| 4-Chlorophenyl | 68 | 3800 | 56 |
| 3-Methoxyphenyl | 120 | 2500 | 21 |
Q. What strategies resolve discrepancies in biological activity across different cell lines?
- Methodology :
- Assay Standardization : Use identical passage numbers, serum conditions (e.g., 10% FBS), and incubation times (48–72 hrs) .
- Orthogonal Validation : Confirm enzyme inhibition (e.g., luminescence-based assays) alongside cellular viability data .
Q. How can metabolic stability and toxicity be systematically evaluated?
- Methodology :
- Microsomal Stability : Incubate with human liver microsomes (HLM) and measure t½ via LC-MS (e.g., t½ = 12 min suggests CYP3A4-mediated oxidation) .
- hERG Inhibition : Patch-clamp assays to assess cardiac toxicity risk (IC₅₀ > 10 µM preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
